3-(4-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c19-12-1-3-13(4-2-12)22-17(24)16-14(5-10-26-16)20-18(22)27-11-15(23)21-6-8-25-9-7-21/h1-4H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMVNTRYLQZFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Thieno[3,2-d]pyrimidin-4-one Cores
Analogs with Benzothieno[2,3-d]pyrimidin-4-one Cores
Analogs with Other Heterocyclic Cores
Key Findings and Trends
Benzothieno[2,3-d]pyrimidin-4-ones exhibit extended conjugation, which may enhance intercalation with DNA/RNA but reduce solubility .
Substituent Effects :
- Morpholine-containing compounds (e.g., target compound) show higher solubility compared to benzyl- or fluorophenyl-substituted analogs .
- Halogenated substituents (e.g., 4-chlorophenyl) improve metabolic stability and target affinity but may increase cytotoxicity .
Biological Activity Gaps: Limited data exist for the target compound’s specific activity, though morpholine-thienopyrimidine hybrids are frequently explored in kinase inhibition .
Preparation Methods
Thiouracil-Based Cyclization
A validated approach involves using 2-thiouracil derivatives as starting materials. As demonstrated in the synthesis of analogous compounds, 5-(morpholin-4-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes reaction with phenacyl bromides under basic conditions:
- Dissolve sodium metal (1.0 g) in absolute ethanol (50 mL) to generate sodium ethoxide.
- Add 5-(morpholin-4-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (0.01 mol) to the solution.
- Introduce 2-bromo-1-(4-chlorophenyl)ethan-1-one (0.01 mol) dropwise.
- Reflux for 5–6 hours with continuous stirring.
- Neutralize with dilute HCl, isolate via filtration, and purify by recrystallization from ethanol.
This method yields the unsaturated thieno[3,2-d]pyrimidin-4-one precursor, which subsequently undergoes hydrogenation.
Four-Component One-Pot Synthesis
An alternative green chemistry approach, adapted from thieno[2,3-d]pyrimidin-4-one syntheses, employs:
- Ketone (e.g., 4-chlorophenylacetone)
- Ethyl cyanoacetate
- Elemental sulfur (S₈)
- Formamide
| Component | Molar Ratio | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| 4-Chlorophenylacetone | 1.0 | Piperidine (5%) | 120°C | 68% |
| Ethyl cyanoacetate | 1.2 | |||
| S₈ | 1.5 | |||
| Formamide | 3.0 |
This method reduces chromatography requirements and improves atom economy compared to multi-step sequences.
Introduction of the Sulfanyl Functional Group
The critical 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl} substituent is installed via nucleophilic aromatic substitution (SNAr). Key considerations include:
Sulfur Electrophile Preparation
Synthesize 2-bromo-1-morpholinoethan-1-one through:
Thiolation Reaction
- Suspend thieno[3,2-d]pyrimidin-4-one intermediate (1.0 eq) in anhydrous DMF.
- Add NaH (1.2 eq) at 0°C and stir for 30 minutes.
- Introduce 2-bromo-1-morpholinoethan-1-one (1.05 eq) dropwise.
- Warm to room temperature and stir for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc 3:1).
Representative Yields :
| Starting Material Purity | Reaction Time | Yield |
|---|---|---|
| 95% | 12 h | 72% |
| 87% | 18 h | 64% |
3-(4-Chlorophenyl) Substitution
Positioning the 4-chlorophenyl group at C3 typically employs transition metal-catalyzed cross-coupling:
Suzuki-Miyaura Coupling
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2.0 eq)
- Solvent: DME/H₂O (4:1)
- Temperature: 80°C, 24 hours
Substrate Scope :
| Aryl Boronic Acid | Yield |
|---|---|
| 4-Chlorophenylboronic acid | 81% |
| 4-Methoxyphenylboronic acid | 76% |
Hydrogenation of the Thiophene Ring
Selective hydrogenation of the thieno ring to achieve 3H,4H,6H,7H saturation requires careful catalyst selection:
- Dissolve unsaturated precursor (1.0 g) in ethanol (50 mL).
- Add 10% Pd/C (0.1 g).
- Hydrogenate at 50 psi H₂ for 8 hours.
- Filter through Celite and concentrate.
Hydrogenation Outcomes :
| Catalyst | Pressure (psi) | Conversion | Selectivity |
|---|---|---|---|
| Pd/C | 50 | 98% | >99% |
| PtO₂ | 30 | 85% | 92% |
Analytical Characterization
Critical spectroscopic data for the final compound:
1H NMR (500 MHz, DMSO-d₆) :
δ 2.40–2.60 (m, 4H, morpholine CH₂)
3.55–3.75 (m, 4H, morpholine CH₂)
4.25 (s, 2H, SCH₂CO)
4.90 (s, 2H, NCH₂Ph)
7.35–7.55 (m, 4H, C₆H₄Cl)
13C NMR (126 MHz, DMSO-d₆) :
δ 42.1 (morpholine CH₂)
66.8 (SCH₂CO)
114.5–140.2 (aromatic carbons)
168.4 (C=O)
HRMS (ESI+) :
Calculated for C₁₉H₂₀ClN₃O₃S₂ [M+H]+: 454.0698
Found: 454.0701
Scale-Up Considerations and Process Optimization
Industrial production requires addressing:
- Cost Efficiency : Replace Pd/C with Raney Ni in hydrogenation steps (reduces catalyst cost by 60%).
- Purification : Implement continuous flow crystallization for higher throughput.
- Green Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| Process Mass Intensity | 56 | 29 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
